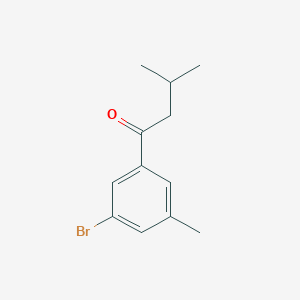![molecular formula C17H21N3O2S B2932431 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 361477-33-0](/img/structure/B2932431.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized in good yield by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-Ray crystallographic analysis and FTIR–ATR .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like FTIR–ATR and NMR .Applications De Recherche Scientifique
Environmental Impact and Fate
Synthetic phenolic antioxidants, including compounds similar to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide, have been extensively studied for their environmental occurrence, fate, and potential human exposure. These compounds are widely used in various industries to prolong product shelf life by retarding oxidative reactions. Environmental studies reveal their presence in indoor dust, outdoor air particulates, sea sediments, and river water. Moreover, human exposure pathways include food intake, dust ingestion, and the use of personal care products, highlighting the need for further research on their environmental behaviors and toxicity effects, especially in novel high molecular weight synthetic phenolic antioxidants (Liu & Mabury, 2020).
Bioactivity and Natural Sources
The bioactivity and natural sources of compounds structurally related to this compound, such as 2,4-di-tert-butylphenol and its analogs, have been extensively reviewed. These compounds are produced by a wide range of organisms and exhibit potent toxicity against various testing organisms. The production of such autotoxic compounds and their role in endocidal regulation within producing organisms are areas of active research, suggesting a complex interplay between these compounds' bioactivities and their ecological roles (Zhao et al., 2020).
Pharmacological Effects
Phenothiazines, which share some structural characteristics with this compound, have been the subject of medicinal chemistry investigations due to their broad spectrum of biological activities. Recent studies have synthesized new phenothiazine derivatives exhibiting significant antibacterial, anticancer, anti-inflammatory, and other pharmacological effects. The diverse biological activities associated with these compounds underscore the potential of structurally related compounds for therapeutic applications (Pluta et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)20-16(13-10-23-11-14(13)19-20)18-15(21)9-22-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBGJROOMILHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

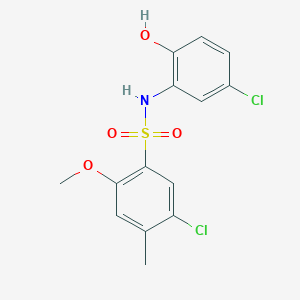
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)
![Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate](/img/structure/B2932355.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine](/img/structure/B2932357.png)
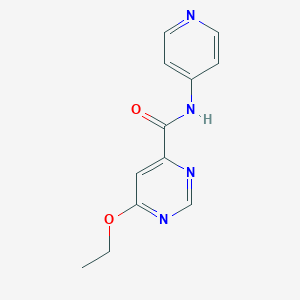
![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2932361.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)
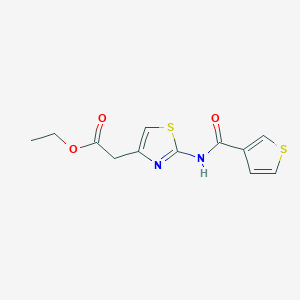
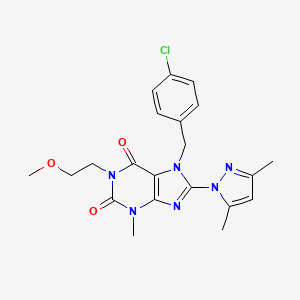
![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
